molecular formula C12H20O B13167694 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13167694
M. Wt: 180.29 g/mol
InChI Key: UQNYYJFBLOWZHX-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentanone with 3-methylbut-2-en-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of strong bases like sodium hydride and oxidizing agents such as pyridinium chlorochromate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allylic halides, strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butenal: A simpler aldehyde with similar reactivity.

    3-Methyl-2-buten-1-ol: An alcohol with a similar carbon skeleton.

    2-Methyl-2-butenyl acetate: An ester with related structural features.

Uniqueness

2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring and an allylic aldehyde group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3

InChI Key

UQNYYJFBLOWZHX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC=C(C)C)C=O

Origin of Product

United States

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